molecular formula C20H23NOS B1359502 2,3-Dimethyl-4'-thiomorpholinomethyl benzophenone CAS No. 898782-71-3

2,3-Dimethyl-4'-thiomorpholinomethyl benzophenone

Cat. No. B1359502
M. Wt: 325.5 g/mol
InChI Key: CWVOULCMRXEDCY-UHFFFAOYSA-N
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Description

“2,3-Dimethyl-4’-thiomorpholinomethyl benzophenone” is a benzophenone derivative . It has the molecular formula C20H23NOS and a molecular weight of 325.47 . This compound is of interest to many researchers and scientists due to its potential applications.


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H23NOS/c1-15-4-3-5-19(16(15)2)20(22)18-8-6-17(7-9-18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dimethyl-4’-thiomorpholinomethyl benzophenone” are not well-documented. The compound has a molecular weight of 325.47 .

Scientific Research Applications

Environmental Applications

  • Adsorption Resins for Water Purification : A study by Zhou et al. (2018) focused on the fabrication of tertiary amine-functionalized adsorption resins for removing benzophenone-4 from water. These resins were synthesized using a one-step method, reducing pollution risks and costs. They exhibited a high adsorption capacity, outperforming several commercial adsorbents (Zhou et al., 2018).

Antitumor Activity

  • Cytotoxic and Antitumor Effects : Research by Kumazawa et al. (1997) reported that morpholino and thiomorpholino benzophenones exhibited significant cytotoxic activity against murine leukemia and human lung carcinoma cells. Some compounds also showed notable antitumor activity in mice (Kumazawa et al., 1997).

Photochemistry and Photopolymerization

  • Excited State Processes in Polymerization Photoinitiators : A study by Fouassier et al. (1995) investigated the efficiency and reactivity of photoinitiators for polymerization, focusing on substituted benzophenones. They found that the reactivity depends on the nature and position of the substituent, impacting polymerization rates and processes (Fouassier et al., 1995).

Bioorganic Chemistry

  • Benzophenone Photophores in Biochemistry : Dormán et al. (2016) discussed the wide applications of benzophenone photochemistry in bioorganic chemistry and material science. Benzophenone photophores have unique properties that enable light-directed covalent attachment processes, useful in various biochemical applications (Dormán et al., 2016).

Organic Synthesis

  • Synthesis of Low Band Gap Polymers : Kadam et al. (2016) developed an efficient route to synthesize dimethyl thiophene-3,4-dicarboxylate, a precursor for benzodithiophene and thienopyrroledione derivatives. These compounds are crucial in synthesizing donor-acceptor conjugated polymers for photovoltaic applications (Kadam et al., 2016).

Chemical Analysis

  • Atomic Absorption Spectrometry : A method developed by Taher (2003) for the determination of trace amounts of thallium uses benzophenone for solid-liquid extraction and preconcentration. This method demonstrates the utility of benzophenone in enhancing chemical analytical techniques (Taher, 2003).

properties

IUPAC Name

(2,3-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-4-3-5-19(16(15)2)20(22)18-8-6-17(7-9-18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVOULCMRXEDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642917
Record name (2,3-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-4'-thiomorpholinomethyl benzophenone

CAS RN

898782-71-3
Record name Methanone, (2,3-dimethylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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